3-(Oxolan-2-ylmethoxy)benzoic acid
Description
Properties
IUPAC Name |
3-(oxolan-2-ylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)9-3-1-4-10(7-9)16-8-11-5-2-6-15-11/h1,3-4,7,11H,2,5-6,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDDXWIOXRBSEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-2-ylmethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with tetrahydrofuran-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to acidic or basic conditions to yield the final product. The reaction conditions often include:
Catalyst: Acidic or basic catalyst
Temperature: Moderate temperatures (50-100°C)
Solvent: Common organic solvents such as dichloromethane or ethanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-2-ylmethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
3-(Oxolan-2-ylmethoxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Oxolan-2-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The oxolan-2-ylmethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Alkoxy-Benzoic Acids
Alkoxy-substituted benzoic acids exhibit diverse properties depending on the substituent’s size, polarity, and electronic effects. Below is a comparative analysis:
Table 1: Key Alkoxy-Benzoic Acid Derivatives
Key Observations :
Biological Activity
3-(Oxolan-2-ylmethoxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C12H14O4
- Molecular Weight : 222.24 g/mol
- CAS Number : 883536-39-8
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Exhibits effectiveness against a range of bacterial strains.
- Anticancer Properties : Shows potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Demonstrates the ability to reduce inflammation markers in vitro.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cell signaling pathways related to growth and apoptosis.
- Gene Expression Alteration : Alters the expression of genes associated with cancer progression and inflammation.
Antimicrobial Activity
A study conducted on various derivatives of benzoic acid, including this compound, indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis in these cells, with a notable IC50 value of approximately 25 µM.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HT-29 (Colon) | 30 |
Anti-inflammatory Effects
Research has demonstrated that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of a formulation containing this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.
Case Study 2: Cancer Treatment
A pilot study assessed the safety and efficacy of this compound as an adjunct therapy in patients with advanced breast cancer. Patients receiving the compound alongside standard chemotherapy showed improved overall survival rates and reduced tumor sizes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Oxolan-2-ylmethoxy)benzoic acid with high purity?
- Methodology : The compound can be synthesized via nucleophilic substitution. React 3-hydroxybenzoic acid with 2-(bromomethyl)oxolane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). Purification via recrystallization or column chromatography yields high-purity (>97%) product .
- Key Considerations : Monitor reaction progress using TLC. Optimize stoichiometry to minimize unreacted starting materials.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxolane methoxy group (δ ~3.5–4.5 ppm for oxolane protons) and benzoic acid carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 236.21).
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and ether linkages (~1100 cm⁻¹) .
Q. How should researchers handle discrepancies in reported solubility data for this compound?
- Methodology : Perform saturation solubility tests in solvents of varying polarity (e.g., water, ethanol, DMSO). Use HPLC or gravimetric analysis to quantify solubility. Note that experimental conditions (temperature, pH) significantly influence results .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodology :
- Data Collection : Obtain single-crystal X-ray diffraction data.
- Refinement with SHELXL : Use the SHELX suite for structure solution and refinement. Key parameters include hydrogen bonding (e.g., carboxylic acid dimerization) and torsion angles for the oxolane moiety. Validate with R-factor convergence (<5%) .
Q. What reaction mechanisms govern the stability of the oxolane ether moiety under acidic or oxidative conditions?
- Methodology :
- Acidic Conditions : Monitor for oxolane ring-opening via protonation of the ether oxygen, leading to carbocation intermediates. Use LC-MS to detect degradation products.
- Oxidative Conditions : Expose to H₂O₂ or KMnO₄ and analyze products (e.g., ketones or carboxylic acids) via GC-MS. Compare reactivity to analogous benzoic acid derivatives .
Q. How can computational modeling predict the biological activity of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to enzymes (e.g., cyclooxygenases). Focus on interactions between the benzoic acid group and catalytic residues.
- QSAR Studies : Correlate structural features (e.g., logP, hydrogen bond donors) with activity data from analogs. Validate with in vitro assays .
Methodological Challenges and Solutions
Q. How to address the lack of toxicological data for this compound in safety assessments?
- Methodology :
- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK-293 cells).
- Read-Across Analysis : Use data from structurally similar compounds (e.g., 4-(Oxan-4-ylmethoxy)benzoic acid) to estimate hazards. Prioritize testing for skin irritation and mutagenicity .
Q. What strategies optimize the regioselectivity of oxolane substitution in benzoic acid derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
